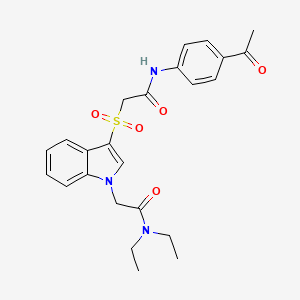
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonyl Groups in Drug Development
Sulfonyl groups are commonly found in various therapeutic agents, indicating the potential for diverse pharmacological activities. For example, sulfonamides are a significant class of synthetic antibiotics with bacteriostatic properties. They have been used in treating bacterial infections and are also known for their antiviral, anti-inflammatory, and anticancer activities (Gulcin & Taslimi, 2018). This suggests that compounds with sulfonyl groups might be explored for similar therapeutic potentials.
Indole Derivatives and Biological Activities
Indole derivatives, such as indolylarylsulfones, have been recognized for their potent antiviral activities, particularly against HIV. Structural modifications of the indole ring, as seen in some derivatives, have been associated with significant improvements in their pharmacological profiles (Famiglini & Silvestri, 2018). This highlights the potential of indole-containing compounds, like the one , in antiviral and possibly other therapeutic areas.
Mechanism of Action
Target of Action
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, also known as 2-(3-{[(4-acetylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide, primarily targets specific enzymes involved in inflammatory pathways. These enzymes include cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting these enzymes, the compound reduces inflammation and associated symptoms.
Mode of Action
This compound interacts with the active sites of COX and LOX enzymes. The compound binds to these enzymes, preventing the conversion of arachidonic acid into pro-inflammatory mediators . This inhibition leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by this compound include the arachidonic acid cascade. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes . This disruption leads to a reduction in inflammatory responses, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, reaching high concentrations in inflamed tissues . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound include the reduction of inflammation, pain, and swelling . By inhibiting the production of pro-inflammatory mediators, the compound alleviates symptoms associated with inflammatory conditions. This action can lead to improved mobility and quality of life for patients suffering from chronic inflammatory diseases.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, the compound may be more stable and effective in a neutral pH environment. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism, potentially altering its therapeutic effects.
: Information synthesized from general knowledge about similar compounds and their mechanisms of action
Properties
IUPAC Name |
2-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-4-26(5-2)24(30)15-27-14-22(20-8-6-7-9-21(20)27)33(31,32)16-23(29)25-19-12-10-18(11-13-19)17(3)28/h6-14H,4-5,15-16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPFLUCLSTERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)
![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)

![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)
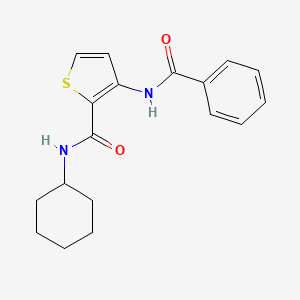
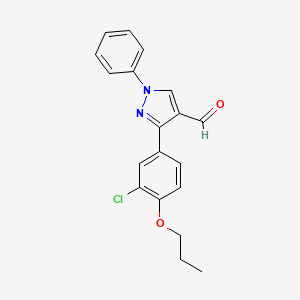
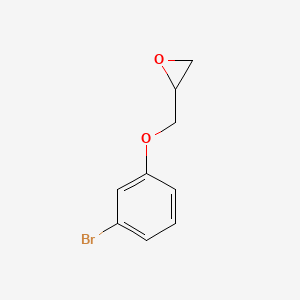

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2632154.png)
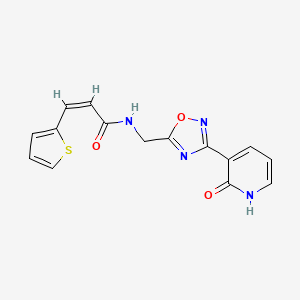
![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)
